
2-bromo-3-(methoxymethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-3-(methoxymethoxy)aniline is an organic compound with a bromine atom, two methoxy groups, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(methoxymethoxy)aniline typically involves the bromination of 3-methoxymethoxyphenylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. A common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-(methoxymethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-bromo-3-(methoxymethoxy)aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-bromo-3-(methoxymethoxy)aniline involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The amine group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxyphenol: Similar structure but lacks the amine group.
2-Bromo-3-methoxythiophene: Contains a thiophene ring instead of a benzene ring.
3-Bromo-2-methoxyaniline: Similar structure but with different substitution pattern.
Uniqueness
2-bromo-3-(methoxymethoxy)aniline is unique due to the presence of both methoxy and amine groups, which provide distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-bromo-3-(methoxymethoxy)aniline |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-12-7-4-2-3-6(10)8(7)9/h2-4H,5,10H2,1H3 |
InChI Key |
OECCYBRMBPIKJU-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC(=C1Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
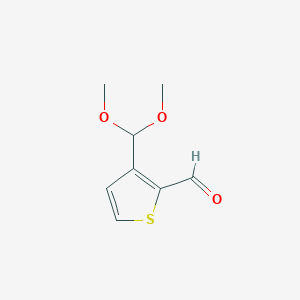
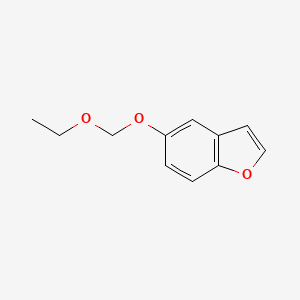
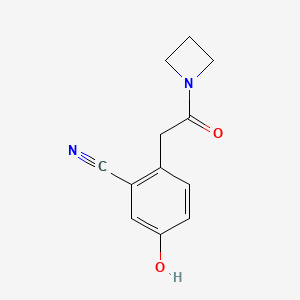
![1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8620360.png)
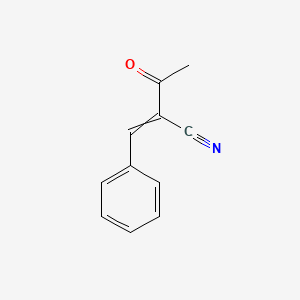

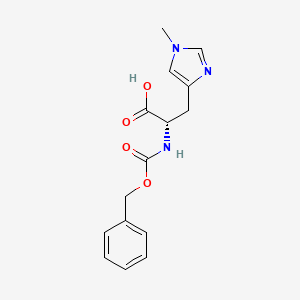
![Ethyl 4-[(trans-4-hydroxycyclohexyl)amino]-3-nitrobenzoate](/img/structure/B8620387.png)
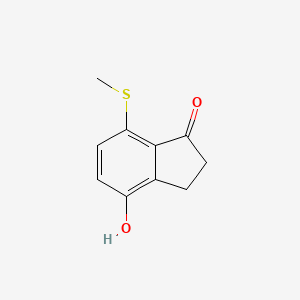

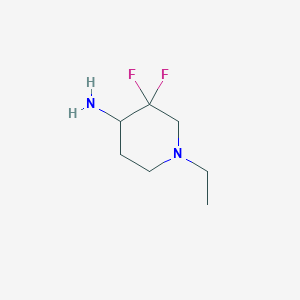
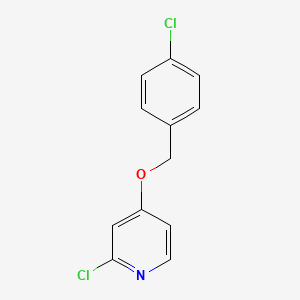
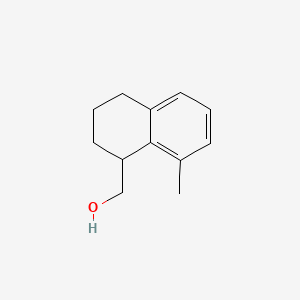
![2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol](/img/structure/B8620430.png)
